![molecular formula C20H22N2O3 B5635014 5-methoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B5635014.png)
5-methoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol
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Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including those structurally related to 5-methoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol, typically involves multi-step reactions that may include cyclization of azoalkenes with alcohols, thiols, and phenols or reactions of conjugated azoalkenes to form the desired pyrazolone derivatives. An example is the synthesis of 1-substituted 4-alkoxy-, 4-alkylthio-, and 4-aryloxy-1H-pyrazol-5(2H)-ones from the reaction of conjugated azoalkenes with alcohols, thiols, and phenols, demonstrating the versatility of synthesis approaches for compounds within this class (Attanasi et al., 1997).
Molecular Structure Analysis
Molecular structure and spectroscopic data are crucial for understanding the chemical behavior of compounds. Studies involving DFT (Density Functional Theory) calculations, such as those on similar molecules, reveal detailed insights into the geometry, vibrational spectra, and molecular parameters like bond lengths and angles. These studies also explore the intramolecular charge transfer and molecular electrostatic potential, providing a comprehensive understanding of the compound's molecular structure (A. Viji et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving pyrazole derivatives can lead to a variety of products depending on the reactants and conditions used. The synthesis of azoic compounds from pyrazolyl-diazonium chloride and phenolic derivatives is one example, demonstrating the reactive versatility of the pyrazole moiety and its potential for producing a wide range of chemical entities (Bercean et al., 2008).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure play a significant role in the application and handling of chemical compounds. X-ray crystallography provides a direct method for determining the three-dimensional structure of a molecule, which is essential for understanding its physical behavior and interactions with other molecules. Studies on similar compounds have detailed their crystalline structures, including intermolecular interactions and stability, which are critical for predicting solubility and reactivity (K. Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, such as acidity, basicity, and reactivity towards various reagents, are influenced by their molecular structure. Spectroscopic methods like NMR and IR spectroscopy, combined with theoretical calculations, offer insights into the electronic structure, functional groups, and potential sites of reactivity. These analyses are crucial for understanding the compound's behavior in chemical reactions and its interaction with biological systems (S. A. Halim & M. Ibrahim, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could potentially involve further studies of its synthesis, its reactivity, and its potential uses. For example, this compound could potentially be studied as a precursor to other compounds, or it could be investigated for potential applications in fields such as medicine or materials science .
properties
IUPAC Name |
5-methoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-4-5-14-6-8-15(9-7-14)25-20-13(2)21-22-19(20)17-11-10-16(24-3)12-18(17)23/h6-12,23H,4-5H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUDSWMBPZLGSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2=C(NN=C2C3=C(C=C(C=C3)OC)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol |
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